フュロモラグリン

概要

説明

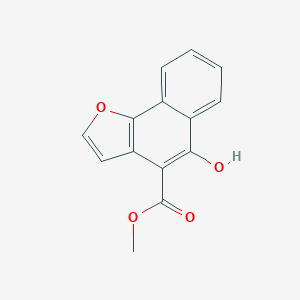

Furomollugin is a naturally occurring compound found in various species of the Rubiaceae family, including Rubia cordifolia. It is a type of dihydronaphthofuran derivative known for its diverse biological activities, including antioxidant, antibacterial, and cytotoxic properties .

科学的研究の応用

作用機序

Target of Action

Furomollugin is a natural product with antioxidant and antibacterial activities . It has been found to have effective antioxidant power, acting as a potent radical scavenger . The primary targets of Furomollugin are the reactive oxygen species (ROS) in the body, which are involved in various biological processes and can cause oxidative stress when their levels become too high .

Mode of Action

Furomollugin interacts with ROS by donating an electron, neutralizing these harmful species and preventing them from causing cellular damage . This interaction results in the reduction of oxidative stress in the body, which can help prevent various health conditions associated with oxidative damage, such as inflammation, aging, and cancer .

Biochemical Pathways

The antioxidant activity of Furomollugin primarily affects the oxidative stress pathways. By scavenging ROS, Furomollugin can prevent the activation of these pathways, thereby reducing oxidative stress . This can have downstream effects on various biological processes, including cellular signaling, gene expression, and cell death .

Pharmacokinetics

Like other antioxidants, its bioavailability would likely be influenced by factors such as absorption rate, distribution within the body, metabolism, and excretion

Result of Action

The primary result of Furomollugin’s action is the reduction of oxidative stress in the body. By scavenging ROS, it can prevent cellular damage and maintain the normal functioning of cells . Moreover, Furomollugin has been found to have antibacterial activity, with certain analogs showing high activity against both gram-negative and gram-positive bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Furomollugin. Factors such as temperature, pH, and the presence of other chemicals can affect its antioxidant and antibacterial activities . .

生化学分析

Biochemical Properties

Furomollugin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It lacks potent anti-tyrosinase activity but exhibits significant anticancer properties . The compound’s antioxidant power is attributed to the presence of a 5-hydroxy group on its skeleton .

Cellular Effects

Furomollugin has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by exhibiting cytotoxic activity in human colon carcinoma cells (HT-29) and strongly suppressing HBsAg secretion by human hepatoma Hep3B cells .

Molecular Mechanism

The molecular mechanism of Furomollugin’s action involves its interactions with biomolecules at the molecular level .

Temporal Effects in Laboratory Settings

The effects of Furomollugin over time in laboratory settings are not fully documented. It is known that the compound exhibits effective antioxidant power

準備方法

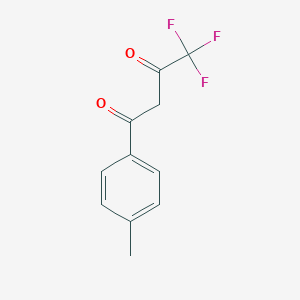

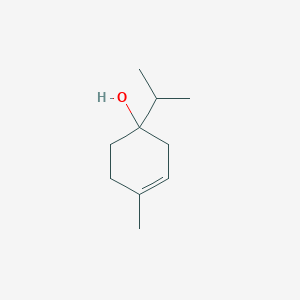

Synthetic Routes and Reaction Conditions

Furomollugin and its analogs can be synthesized through a ceric ammonium nitrate-catalyzed formal [3 + 2] cycloaddition reaction. This method involves the use of ceric ammonium nitrate as a catalyst to facilitate the cycloaddition process, resulting in high yields of furomollugin .

Industrial Production Methods

While specific industrial production methods for furomollugin are not extensively documented, the synthetic route involving ceric ammonium nitrate-catalyzed cycloaddition can be scaled up for industrial applications. This method is efficient and provides high yields, making it suitable for large-scale production .

化学反応の分析

Types of Reactions

Furomollugin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to create new analogs with improved properties .

Common Reagents and Conditions

Reduction: Sodium borohydride and other reducing agents are employed in the reduction reactions.

Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the furomollugin molecule.

Major Products

The major products formed from these reactions include various furomollugin analogs with different substituents, which exhibit enhanced biological activities such as increased antioxidant and antibacterial properties .

類似化合物との比較

Similar Compounds

Nocardione A: Isolated from the fermentation broth of Nocardia species, nocardione A shows potent antifungal and cytotoxic activities.

Uniqueness of Furomollugin

Furomollugin is unique due to its specific dihydronaphthofuran structure, which contributes to its broad range of biological activities.

特性

IUPAC Name |

methyl 5-hydroxybenzo[g][1]benzofuran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-17-14(16)11-10-6-7-18-13(10)9-5-3-2-4-8(9)12(11)15/h2-7,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMYCYWCHKTNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C3=C1C=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

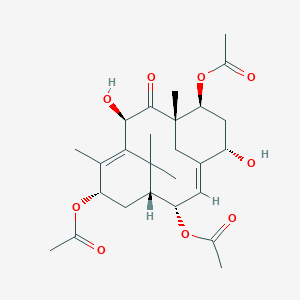

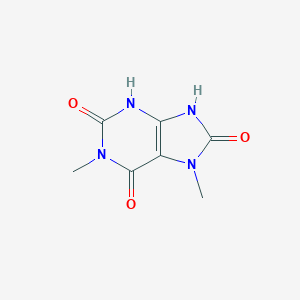

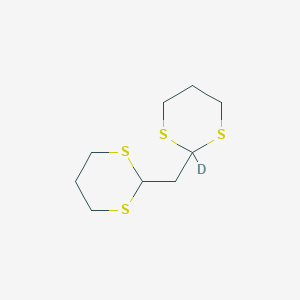

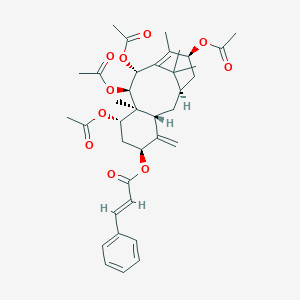

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)

![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)

![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)